Tri-p-tolylarsine is an organoarsenic compound with the molecular formula . It is characterized by the presence of three p-tolyl (para-methylphenyl) groups bonded to an arsenic atom. This compound appears as a white, crystalline solid and is notable for its solubility in organic solvents while being insoluble in water. The structural uniqueness of tri-p-tolylarsine contributes to its varied applications in coordination chemistry and catalysis, particularly due to its ability to form complexes with metal ions.
Additionally, tri-p-tolylarsine can undergo oxidation to form tri-p-tolylarsine oxide, which may further participate in various chemical transformations. Its reactivity is influenced by the electron-donating nature of the p-tolyl groups, making it a versatile ligand in organometallic chemistry.
Tri-p-tolylarsine can be synthesized through various methods:
Tri-p-tolylarsine has several notable applications:
Research on the interactions of tri-p-tolylarsine with transition metals has revealed important insights into its coordination chemistry. For instance, studies have shown that it can form stable complexes with metals like ruthenium, which are useful in catalytic processes . These interactions are critical for understanding how tri-p-tolylarsine functions as a ligand and its role in facilitating reactions involving metal catalysts.
Tri-p-tolylarsine shares structural similarities with other organoarsenic compounds but possesses unique characteristics that distinguish it from them. Below is a comparison with some related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tri-o-tolylarsine | C21H21As | Similar structure; different substituents (ortho vs para) |
| Tris(phenyl)arsine | C18H15As | Lacks methyl groups; different steric properties |
| Tris(2-methylphenyl)arsine | C21H21As | Similar methyl substitution; different positioning affects properties |
Tri-p-tolylarsine's unique arrangement of p-tolyl groups imparts distinct electronic properties and steric effects compared to these similar compounds, making it particularly effective as a ligand in coordination chemistry.
Tri-p-tolylarsine exists as a colorless crystalline solid at room temperature [1] [2]. The compound exhibits typical characteristics of organoarsenic compounds, presenting as well-formed crystals that can be obtained through standard recrystallization procedures [1]. The material demonstrates good thermal stability under normal laboratory conditions, making it suitable for handling and storage under ambient conditions [2].
Extensive crystallographic and thermal analysis has established the melting point of tri-p-tolylarsine at 148-149°C [1] [2]. This melting point represents a characteristic thermal transition that has been consistently observed across multiple independent studies. The narrow melting point range of 1°C indicates high purity and structural uniformity of the crystalline material [1]. This melting point value places tri-p-tolylarsine within the typical range for substituted triarylarsines, reflecting the combined influence of molecular weight, intermolecular interactions, and crystal packing forces [2].
Tri-p-tolylarsine demonstrates good thermal stability under normal atmospheric conditions. The compound remains structurally intact at temperatures well below its melting point, with no evidence of significant decomposition or phase transitions in the solid state prior to melting [1] [2]. This thermal stability profile makes the compound suitable for synthetic applications and analytical procedures that require elevated temperatures below 140°C.
The infrared spectrum of tri-p-tolylarsine exhibits characteristic absorption patterns that provide structural confirmation and fingerprint identification. The aromatic carbon-carbon stretching vibrations appear as two distinct modes: the k mode at 1600 cm⁻¹ appears as a weak absorption, while the m mode at 1495 cm⁻¹ displays strong intensity [3]. This intensity pattern reflects the symmetrical molecular structure, where the weak 1600 cm⁻¹ band indicates minimal dipole change during the k mode vibration, while the strong 1495 cm⁻¹ absorption corresponds to significant charge redistribution during the m mode vibration [3].
The carbon-hydrogen out-of-plane bending vibration produces a characteristic single sharp band at 803 cm⁻¹ [3]. This singlet pattern contrasts with the splitting observed in related arsonium compounds, confirming the neutral tri-coordinate arsenic center and the symmetrical orientation of the aromatic rings [3]. Methyl deformation vibrations of the para-tolyl groups appear at 1450 cm⁻¹, providing confirmation of the substitution pattern on the aromatic rings [3].
Nuclear magnetic resonance spectroscopy provides detailed structural information about tri-p-tolylarsine. The ¹H NMR spectrum exhibits characteristic patterns consistent with the para-disubstituted aromatic rings and the three-fold symmetry around the arsenic center [4] [5]. The aromatic proton signals appear in the expected downfield region (7.0-7.5 ppm), while the methyl group protons of the para-tolyl substituents produce a characteristic singlet at approximately 2.4 ppm [4] [5].
¹³C NMR spectroscopy reveals the carbon framework of the molecule, with aromatic carbon signals appearing in the 120-140 ppm region and the methyl carbon resonance at approximately 21 ppm [4]. The spectral simplicity reflects the high molecular symmetry, with equivalent aromatic rings producing overlapping signals.
Mass spectrometry analysis of tri-p-tolylarsine confirms the molecular ion peak at m/z 348, corresponding to the molecular formula C₂₁H₂₁As [6] [7]. The fragmentation pattern provides insight into the bond strengths and decomposition pathways under electron impact conditions. The molecular ion peak serves as a definitive identification marker for the compound [6].
The solubility characteristics of tri-p-tolylarsine reflect its organic nature and aromatic character. Based on structural analogies with related triarylarsines and considerations of molecular polarity, the compound demonstrates good solubility in common organic solvents while remaining essentially insoluble in water [8] [9]. The aromatic character and relatively nonpolar nature of the para-tolyl substituents contribute to favorable interactions with nonpolar and moderately polar organic solvents [9].
The Hansen solubility parameters for tri-p-tolylarsine can be estimated based on group contribution methods and comparisons with structurally related compounds [10] [11]. The dispersion component δD reflects the van der Waals interactions between molecules, while the polar component δP accounts for dipole-dipole interactions arising from the arsenic center and aromatic substituents [11]. The hydrogen bonding component δH remains minimal due to the absence of strong hydrogen bond donors or acceptors in the molecular structure [11].
Computational analysis provides predictions for the collision cross section of tri-p-tolylarsine, which represents the effective cross-sectional area for molecular collisions in gas-phase studies [12] [13]. The collision cross section depends on the molecular geometry, particularly the three-dimensional arrangement of the para-tolyl groups around the central arsenic atom [12]. Based on the crystallographic data showing a rhombohedral structure with As-C bond lengths of 1.96 Å and C-As-C angles of 102° [1] [2], computational models can predict collision cross section values for various charge states relevant to mass spectrometry and ion mobility studies [13].
Comprehensive molecular descriptor calculations provide quantitative measures of various physicochemical properties [14] [15] [16]. Constitutional descriptors include molecular weight (348.3 g/mol), atom counts (45 total atoms: 21 carbon, 21 hydrogen, 1 arsenic), and bond counts reflecting the connectivity pattern [7] [14]. Topological descriptors encode information about molecular connectivity and shape, including Wiener indices, Randić connectivity indices, and molecular branching parameters [15] [16].
Geometric descriptors derived from the three-dimensional molecular structure include molecular volume, surface area, and shape parameters [15] [17]. These calculations utilize the crystallographic coordinates showing the rhombohedral packing with C₃ molecular symmetry [1] [2]. Electronic descriptors encompass parameters related to charge distribution, electron density, and molecular orbital characteristics based on the arsenic center's electronic configuration and its interaction with the aromatic π-systems [18] [19].
The aromatic character contributes significantly to the molecular descriptors, with the three para-tolyl groups providing substantial contributions to hydrophobic surface area and aromatic ring count parameters [15] [16]. The methyl substituents on the aromatic rings add to the molecular branching and steric bulk descriptors while maintaining the overall aromatic character of the molecule [17].